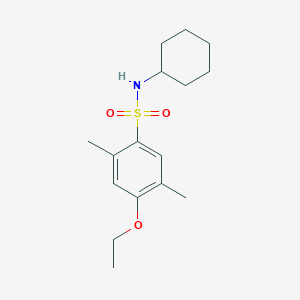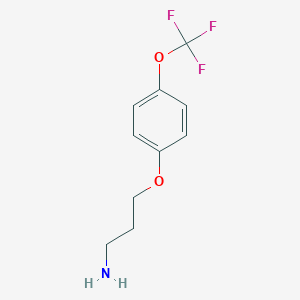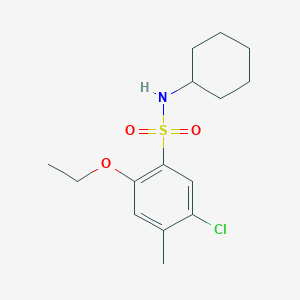
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide, commonly known as CEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of CEC is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses, and to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation. CEC has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function.
Biochemical and Physiological Effects:
CEC has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce oxidative stress and inflammation, and protect against neuronal damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CEC in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, and it exhibits minimal toxicity in animal models. However, one limitation of using CEC is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects and long-term effects of CEC.
Future Directions
There are several potential future directions for research on CEC. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for CEC in these conditions. Another area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of CEC and to identify other potential therapeutic applications.
Synthesis Methods
The synthesis of CEC involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR and mass spectrometry.
Scientific Research Applications
CEC has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to exhibit neuroprotective effects in animal models, as well as anti-inflammatory and antioxidant properties. CEC has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C15H22ClNO3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-3-20-14-9-11(2)13(16)10-15(14)21(18,19)17-12-7-5-4-6-8-12/h9-10,12,17H,3-8H2,1-2H3 |
InChI Key |
YPFIMBFRNZMPQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




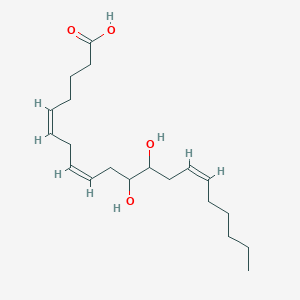


![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
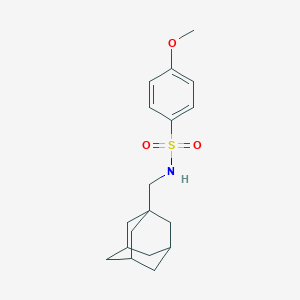

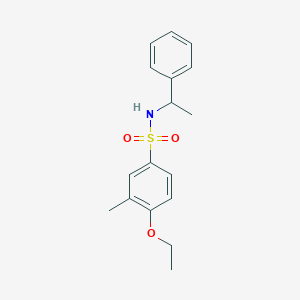
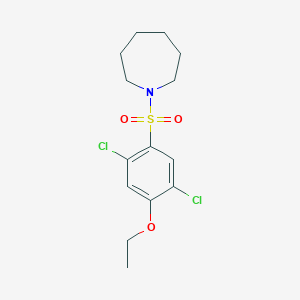
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
